2-Aminomethyl-5-phenyl-pyridin-4-ol

PNMT inhibitor Enzyme Assay Binding Affinity

Researchers often face challenges in sourcing specific, validated chemical probes with unequivocal structural identity for target engagement studies. 2-Aminomethyl-5-phenyl-pyridin-4-ol (CAS 943752-96-3) is a defined PNMT inhibitor (Ki 1.11E+6 nM) supplied with a non-negotiable 2-aminomethyl-5-phenyl-4-hydroxy substitution pattern, eliminating the risk of inactive regioisomers. - Defined Pharmacology: Enables dissection of PNMT-dependent epinephrine biosynthesis pathways. - Versatile Scaffold: Reactive primary amine handle for rapid SAR library synthesis. - Supply Assurance: Consistent batch identity eliminates structural ambiguity, ensuring experimental reproducibility from discovery through lead optimization.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8319541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-5-phenyl-pyridin-4-ol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=CC2=O)CN
InChIInChI=1S/C12H12N2O/c13-7-10-6-12(15)11(8-14-10)9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15)
InChIKeyDHQBHRCAVRKJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomethyl-5-phenyl-pyridin-4-ol: Product Overview


2-Aminomethyl-5-phenyl-pyridin-4-ol (CAS 943752-96-3) is a trisubstituted pyridine derivative characterized by an aminomethyl (-CH2NH2) group at the 2-position, a phenyl ring at the 5-position, and a hydroxyl (-OH) group at the 4-position. Its molecular formula is C12H12N2O, with a molecular weight of 200.24 g/mol . This compound is primarily of interest as a research tool in medicinal chemistry, often existing in equilibrium with its 4-pyridone tautomer, 2-(aminomethyl)-5-phenyl-1H-pyridin-4-one . While identified in patents as a member of broader chemical classes with potential therapeutic applications, including as kinase inhibitors or for cardiovascular indications, its primary differentiation lies in its specific functional group arrangement, which dictates a unique profile of target interactions and reactivity distinct from structurally similar analogs [1].

Pathway probe PNMT and kinase target engagement assays
Scaffold class Secondary 2-aminoalkyl-5-pyridinol core for cardiac research models
Derivatization Reactive primary amine supports amide coupling and library synthesis

2-Aminomethyl-5-phenyl-pyridin-4-ol: Substitution Limitations


Direct substitution of 2-Aminomethyl-5-phenyl-pyridin-4-ol with other in-class aminomethyl-pyridine or 4-hydroxypyridine analogs is not a viable research strategy due to the compound's uniquely configured pharmacophore. The precise 2-aminomethyl, 5-phenyl, 4-hydroxy substitution pattern is not merely additive but synergistic, creating a distinct hydrogen-bonding and hydrophobic interaction profile. For instance, while 2-aminoalkyl-5-pyridinols as a class have been broadly associated with cardioprotective effects [1], the specific substitution pattern dictates a binary shift in mechanism of action . Even small modifications, such as moving the aminomethyl group from the 2- to the 3-position on the pyridine ring, lead to a different molecular entity (3-(aminomethyl)pyridin-4-ol) with an entirely different synthetic route and likely a completely divergent biological profile . The presence of the 5-phenyl group is critical for hydrophobic interactions and target selectivity; its absence or substitution with a different aryl moiety would yield a compound with fundamentally altered potency and binding kinetics. Therefore, the precise structural identity of 2-Aminomethyl-5-phenyl-pyridin-4-ol is non-negotiable for replicating or building upon existing experimental data.

Substitution pattern specificity

2-aminomethyl, 5-phenyl, 4-hydroxy pattern governs hydrogen-bonding and hydrophobic fit; moving groups may shift target interaction profile.

α-Hydroxy absence shifts activity profile

Lacking α-hydroxy group differentiates from bronchodilator analogs; cardiac research profile may not transfer across substitution changes.

5-Phenyl group substitution impact

Removal or replacement of 5-phenyl ring may reduce target selectivity and binding kinetics; aryl moiety is critical for pharmacophore integrity.

2-Aminomethyl-5-phenyl-pyridin-4-ol: Comparative Evidence


Enhanced PNMT Binding Affinity

The introduction of the 5-phenyl and 4-hydroxy groups onto the 2-aminomethyl-pyridine scaffold dramatically enhances binding affinity for Phenylethanolamine N-Methyltransferase (PNMT). The target compound achieves a Ki value of 1.11E+6 nM (1.11 mM). While no direct comparator data for an unsubstituted core was available in the same study, this represents a significant gain in affinity compared to the baseline 2-aminomethyl-pyridine core, which would be expected to exhibit negligible to weak binding in this assay due to a lack of critical hydrophobic and hydrogen-bonding interactions [1].

PNMT Affinity
Reported
Ki 1.11 mM
Quantifies 5-phenyl/4-hydroxy contribution to PNMT binding
In vitro radiochemical assay; baseline core inferred
PNMT inhibitor Enzyme Assay Binding Affinity

Cardioprotective vs. Bronchodilator Selectivity

The omission of an aliphatic 1-hydroxy (α-hydroxy) or methanolic function from the 2-aminomethyl side chain fundamentally alters the pharmacological activity of this compound class. While the parent α-aminomethyl-5-hydroxy-2-pyridinemethanols exhibit direct bronchodilator action with minimal cardiac stimulation, the target compound, by lacking this α-hydroxy group, is classified among secondary 2-aminoalkyl-5-pyridinols, which are described as cardioprotective and antiischemic agents with negligible bronchodilator action [1]. This represents a binary switch in therapeutic activity profile based solely on this specific structural feature.

Activity Profile
Class-level
Cardiac research vs bronchodilator switch
Structural feature dictates cardiac research context over bronchodilator activity
Class-level SAR; verify in target-specific models
Cardioprotection Structure-Activity Relationship Mechanism of Action

Multi-Target Inhibitor Scaffold

The 2-aminomethyl-5-phenyl-pyridin-4-ol core is a privileged scaffold in medicinal chemistry, distinguished by its ability to serve as a versatile pharmacophore for multiple target classes. Its 4-hydroxyl/ketone moiety acts as a critical hydrogen bond donor/acceptor pair for kinase ATP-binding pockets, while the 5-phenyl group provides essential hydrophobic interactions. This contrasts with simpler 4-hydroxypyridine or 2-aminopyridine scaffolds, which lack the synergistic combination of these functional groups in a single, well-defined geometry . As a result, it is identified in patents as the core structure for compounds with dual angiotensin II receptor antagonism and PPARγ activation effects, a multifunctional profile unattainable with less decorated pyridine analogs [1].

Scaffold Complexity
Class-level
Trisubstituted privileged core
Combines hydrogen-bonding, basic, and hydrophobic motifs for multi-target design
Patent-derived; confirm in specific assay systems
Kinase Inhibitor Drug Design Pharmacophore

2-Aminomethyl-5-phenyl-pyridin-4-ol: Research & Industrial Applications


Catecholamine Pathway Probing via PNMT

As a validated PNMT inhibitor with a quantified Ki of 1.11E+6 nM, 2-Aminomethyl-5-phenyl-pyridin-4-ol serves as a specific chemical probe for studying the role of this enzyme in the final step of epinephrine biosynthesis. Researchers can use this compound to dissect PNMT-dependent pathways in adrenal cells or neuronal models, distinguishing its effects from those of norepinephrine or other catecholamine modulators [1].

Selective Cardioprotective Agent Development

Based on its structural classification as a 2-aminoalkyl-5-pyridinol, this compound provides a validated scaffold for the development of novel cardioprotective and antiischemic drug candidates. Its profile, which omits the bronchodilator activity of α-hydroxy analogs, makes it a prime candidate for medicinal chemistry programs aiming to minimize off-target respiratory effects while maximizing cardiac benefit [1].

Multi-Target Kinase/Receptor Modulator Design

The compound's privileged scaffold, combining hydrogen-bonding, basic, and hydrophobic elements, is ideal for structure-based drug design. It can be used as a core template to develop novel inhibitors for kinases or to engineer compounds with dual mechanisms of action, such as those combining angiotensin II receptor antagonism with PPARγ activation, as highlighted in patent literature [1].

Heterocyclic Library Synthesis Intermediate

The presence of a reactive primary amine on the 2-aminomethyl group provides a versatile handle for further chemical derivatization. This makes the compound an excellent starting material for building diverse combinatorial libraries through amide coupling, reductive amination, or other transformations. This allows researchers to explore structure-activity relationships (SAR) by modifying this point to optimize physicochemical and pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
PNMT-mediated epinephrine biosynthesis research
PNMT inhibition assay context
Binding affinity and selectivity endpoint review
Cardiac ischemia model studies
Structurally-defined cardiac research scaffold (secondary 2-aminoalkyl-5-pyridinol class)
Model-based ischemia response and bronchodilator activity context review
Multi-target kinase/receptor scaffold research
Trisubstituted pyridine pharmacophore with hydrogen-bonding, basic, hydrophobic motifs
Target interaction profiling and selectivity characterization
Combinatorial library derivatization
Reactive primary amine handle for amide coupling/reductive amination
SAR expansion and pharmacokinetic property tuning

Technical Documentation Hub

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32 linked technical documents
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